
4-Bromobenzylhydrazine
Overview
Description
4-Bromobenzylhydrazine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of benzylhydrazine where a bromine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromobenzylhydrazine typically involves the following steps:
Diazotization: An arylamine is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as sodium metabisulfite or zinc powder in the presence of hydrochloric acid to yield 4-bromophenylhydrazine
Purification and Salification: The crude product is purified and converted to its hydrochloride or sulfate salt for further use
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for higher yields and purity. The use of concentrated hydrochloric acid and acetone for leaching helps in achieving a product with high purity and less impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid using oxidizing agents such as Oxone.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone in acetonitrile at room temperature or elevated temperatures.
Reduction: Sodium metabisulfite or zinc powder in hydrochloric acid
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid.
Reduction: Corresponding amines.
Substitution: Products depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzylhydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Research: It can be used in the study of enzyme inhibition and other biochemical processes.
Industrial Applications: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Bromobenzylhydrazine involves its interaction with various molecular targets. It can form hydrazone derivatives with carbonyl compounds, which can inhibit enzymes or alter biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: Similar structure but lacks the benzyl group.
Benzylhydrazine: Lacks the bromine substitution.
4-Chlorobenzylhydrazine: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromobenzylhydrazine is unique due to the presence of both the bromine atom and the benzyl group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
4-Bromobenzylhydrazine, also known as 4-bromophenylhydrazine, is a chemical compound with notable biological activities. Its structure features a hydrazine functional group linked to a bromobenzene moiety, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Molecular Formula : C₆H₈BrN₂
- Molecular Weight : 198.05 g/mol
- Appearance : Beige solid
- Solubility : Soluble in water and organic solvents
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 2.02 | Inhibition of PI3K/Akt/mTOR signaling pathway, apoptosis induction |
HepG2 (liver cancer) | 4.99 | Induction of cell cycle arrest and apoptosis |
A549 (lung cancer) | 3.50 | Modulation of apoptosis-related proteins |
In a study conducted by researchers, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 . The compound's ability to interfere with the PI3K/Akt/mTOR signaling pathway further supports its potential as an anticancer agent .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity. It has been tested against various bacterial strains, showcasing its effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
In vitro studies revealed that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibition of bacterial growth. Additionally, antifungal activity against Candida albicans was noted, suggesting a broad spectrum of antimicrobial properties.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in tumor growth and proliferation.
- Gene Expression Modulation : Studies have indicated that treatment with this compound alters the expression levels of genes associated with apoptosis and cell cycle regulation.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that treated cells underwent significant apoptotic changes, characterized by increased Annexin V staining and sub-G1 population accumulation.
Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent.
Properties
IUPAC Name |
(4-bromophenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABLROJJEJTWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588229 | |
Record name | [(4-Bromophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45811-94-7 | |
Record name | [(4-Bromophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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